2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol
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Description
The compound "2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 2-(pyrazol-4-yl)ethanols, can be achieved through a Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines. This method provides a general approach to polysubstituted pyrazoles and isoxazoles, which can be further transformed into bioactive compounds, including pyrazole-substituted derivatives of antitumor alkaloids . Another efficient approach involves the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines, leading to the preparation of N-substituted 2-(pyrazol-4-yl)ethanols .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, as demonstrated by the compound 4-((3,5-Diphenyl-1H-pyrazol-4-yl)methyl)benzonitrile ethanol hemisolvate. In this structure, two pyrazole molecules are bridged by an ethanol molecule through hydrogen bonds, with the ethanol solvent molecule located on a mirror plane. These trimolecular units are further linked by various hydrogen bonds and C—H⋯π stacking interactions, highlighting the potential for intricate molecular architectures in pyrazole-related compounds .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including oxidation. For instance, the oxidation of 2-(pyrazol-4-yl)ethanols with KMnO4 leads to the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids. However, the reaction outcome can vary depending on the position of the substituent on the pyrazole ring, as seen with 2-(pyrazol-5-yl)ethanol, which under similar conditions yields pyrazole-5-carboxylic acid due to oxidation followed by decarbonylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and molecular structure. For example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids due to its stability under acidic conditions and resistance to catalytic hydrogenolysis. It can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures at or above 110 °C. This versatility and the commercial availability of 2-(pyridin-2-yl)ethanol suggest that similar pyrazole derivatives could have extensive applications in polymer chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-7-9(6-10-4-5-13)8(2)12(3)11-7/h10,13H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMWNXWEEXGYLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586173 |
Source
|
Record name | 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol | |
CAS RN |
400877-08-9 |
Source
|
Record name | 2-[[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400877-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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